molecular formula C6H3F3O2S B1429168 2-(Trifluoromethyl)thiophene-3-carboxylic acid CAS No. 767337-58-6

2-(Trifluoromethyl)thiophene-3-carboxylic acid

Cat. No. B1429168
M. Wt: 196.15 g/mol
InChI Key: YPFJKHXREWOWKC-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)thiophene-3-carboxylic acid” is a heterocyclic compound . Thiophene derivatives, including this compound, are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Scientific Research Applications

Conjugated Polymers Synthesis

2-(Trifluoromethyl)thiophene-3-carboxylic acid derivatives have been utilized in the synthesis of new conjugated polymers, demonstrating significant changes in optical and electrochemical properties due to the incorporation of the trifluoromethyl group. This modification leads to reduced HOMO and LUMO levels compared to non-trifluoromethylated counterparts, affecting the polymers' applications in solar cell devices (Deng et al., 2013).

Organic Synthesis and Catalysis

The compound has been involved in rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids, showcasing its utility in regioselective synthesis. This process allows for effective coupling with alkenes without decarboxylation, highlighting its significance in creating diverse organic molecules (Iitsuka et al., 2013).

Material Science and Luminescence Sensing

Thiophene-based metal-organic frameworks (MOFs) utilizing thiophene-functionalized dicarboxylic acids have shown promise as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), and Cr(VI), demonstrating potential for environmental monitoring and safety applications (Zhao et al., 2017).

Electropolymerization and Electrochemical DNA Sensors

Derivatives of 2-(Trifluoromethyl)thiophene-3-carboxylic acid have been synthesized for use in electrochemical DNA sensors. These derivatives facilitate the formation of stable electro-active polymer films, which can specifically detect hybridization events, showcasing their utility in biotechnology and medical diagnostics (Kang et al., 2004).

Antimicrobial Agents

Compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties derived from thiophene-3-carboxylic acid derivatives have shown promising antibacterial and antifungal activities. This indicates their potential as a basis for developing new antimicrobial agents (Mabkhot et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “2-(Trifluoroacetyl)thiophene”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The development of requisite methodologies for trifluoromethylation on a preparative scale has become an increasingly important, yet challenging priority .

properties

IUPAC Name

2-(trifluoromethyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2S/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFJKHXREWOWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)thiophene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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